2-Bromo-4-(3-methylphenyl)-1-butene
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Overview
Description
2-Bromo-4-(3-methylphenyl)-1-butene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Building Blocks in Organic Synthesis : Compounds like 1-bromo-3-buten-2-one have been investigated as precursors for organic synthesis, demonstrating their utility in producing a range of chemical structures. These compounds serve as building blocks for synthesizing alcohols, aza-heterocycles, and carbocycles, showcasing the versatility of halogenated butenes in organic chemistry (Westerlund, Gras, & Carlson, 2001).
Photodissociation and Reaction Dynamics : The study of the photodissociation of halogenated precursors like 2-bromo-1-butene provides insights into the reaction dynamics of radical isomers. This research aids in understanding the dissociation channels and the energy requirements for specific chemical reactions, contributing to the field of reaction dynamics and molecular beam scattering techniques (Miller, Krisch, Butler, & Shu, 2005).
Surface Chemistry and Catalysis
- Thermal Chemistry on Metal Surfaces : The thermal behavior of C4 hydrocarbons, including derivatives of 1-bromo-butene, on metal surfaces like Pt(111) has been extensively studied. These investigations reveal mechanisms for hydrogenation, dehydrogenation, and isomerization reactions, offering valuable insights into catalysis and surface chemistry (Lee & Zaera, 2005).
Synthesis and Characterization of Novel Compounds
Novel Compound Synthesis : Research has led to the synthesis of new molecules, such as 2,3-Bis[(3-methylbiphenyl-4-yl)imino]butane, showcasing the chemical diversity achievable with halogenated butene derivatives. These compounds contribute to the development of new materials and the exploration of their properties (Chen, Yuan, Zhao, Xu, & Mu, 2014).
Mechanistic Insights and Stereospecific Reactions : The reactivity of disilyne compounds with π-bonds, resulting in stereospecific addition and new routes to disilabenzene derivatives, is an example of how halogenated butenes can be used to understand and leverage specific reaction mechanisms for synthesizing novel structures (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
Mechanism of Action
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWNFLZKSTVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641123 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-19-3 |
Source
|
Record name | 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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